REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:13]=[C:12]([C:14]#[N:15])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1N.N([O-])=O.[Na+].[BrH:22]>O.[Cu]Br>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:13]=[C:12]([C:14]#[N:15])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[Br:22] |f:1.2|
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=O)OC)C(=C1)C#N)N)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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Br
|
Name
|
Copper (I) bromide
|
Quantity
|
7.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
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Details
|
before heating at 65° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
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Details
|
the resultant mixture extracted with ethyl acetate (3×20 mL)
|
Type
|
FILTRATION
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Details
|
The aqueous fraction was filtered
|
Type
|
CUSTOM
|
Details
|
to recover
|
Type
|
CUSTOM
|
Details
|
un-reacted 2-amino-5-cyano-terephthalic acid dimethyl ester (7.1 g)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=O)OC)C(=C1)C#N)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |